
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of TBMQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17N1O2
- CAS Number : 1375188-73-0
The compound's structure features a tetrahydroquinoxaline core, which is known for its diverse biological activities. The presence of the tert-butyl and methyl groups contributes to its lipophilicity and potentially enhances its bioavailability.
Antiproliferative Effects
Recent studies have demonstrated that TBMQ exhibits notable antiproliferative activity against various cancer cell lines. In particular, a study utilizing the MTT assay revealed that TBMQ showed significant inhibition of cell growth in human colon cancer cells (HT-29) at concentrations as low as 10 μM. The results indicated that TBMQ could induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action .
Table 1: Antiproliferative Activity of TBMQ Against Cancer Cell Lines
Cell Line | Concentration (μM) | Inhibition (%) |
---|---|---|
HT-29 | 10 | >30 |
A549 | 10 | >25 |
MCF-7 | 10 | >20 |
The mechanism underlying the antiproliferative effects of TBMQ involves inhibition of tubulin polymerization. This action disrupts the microtubule network necessary for mitotic spindle formation, leading to cell cycle arrest . Molecular docking studies have confirmed that TBMQ interacts with the colchicine binding site on tubulin through hydrogen bonding and hydrophobic interactions .
Structure-Activity Relationships (SAR)
The SAR analysis of TBMQ and its derivatives has provided insights into optimizing its biological activity. Compounds with various substitutions on the tetrahydroquinoxaline ring were synthesized and evaluated for their antiproliferative properties. Key findings include:
- Substituent Effects : Compounds with electron-donating groups (e.g., methoxy) exhibited enhanced activity compared to those with electron-withdrawing groups.
- Positioning of Substituents : The positioning and number of substituents significantly influence the inhibitory activity; disubstituted compounds generally showed decreased efficacy compared to monosubstituted analogs .
Pharmacokinetics and ADME Properties
Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) indicate that TBMQ possesses favorable pharmacokinetic properties. The compound is predicted to have good solubility in aqueous environments and an appropriate lipophilicity profile conducive to oral bioavailability .
Case Studies
In a recent case study focusing on the development of novel tetrahydroquinoxaline derivatives, TBMQ was highlighted as a promising candidate for further pharmacological exploration due to its balanced profile of potency and selectivity against cancer cell lines .
Eigenschaften
IUPAC Name |
tert-butyl 3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-16(13(17)18-14(2,3)4)12-8-6-5-7-11(12)15-10/h5-8,10,15H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXCZIKNYFXGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375188-73-0 | |
Record name | tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.